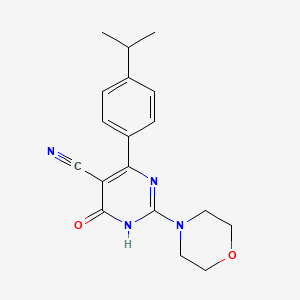![molecular formula C10H15NOS B5963978 [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B5963978.png)
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H15NOS It features a pyrrolidine ring substituted with a thiophene group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as sodium borohydride or lithium aluminum hydride are often employed to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.
Reduction: Thiophene-2-methanol or thiophene-2-amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the pyrrolidine ring, which is a common motif in many bioactive molecules, makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The thiophene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol: Similar structure but with the thiophene group at a different position.
Pyrrolidine-2-one: A related compound with a lactam ring instead of a hydroxymethyl group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of [1-(Thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol.
Uniqueness
The uniqueness of this compound lies in its combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUJHMOCFRJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(5-methylfuran-2-yl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5963896.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
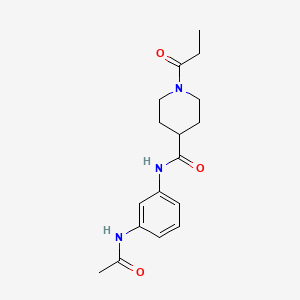
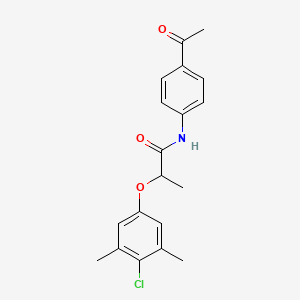
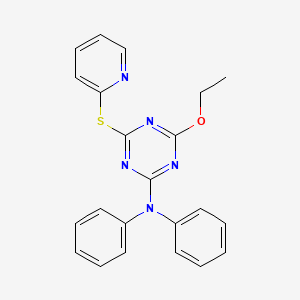
![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
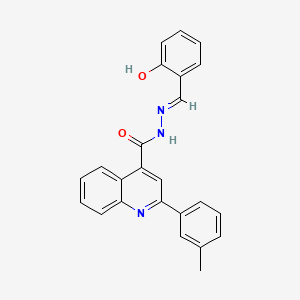
![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)
![1-({5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)proline](/img/structure/B5963967.png)
![ethyl 1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5963971.png)
![N-(2,5-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5963990.png)
